molecular formula C21H25N3O5S2 B2609226 ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 851410-00-9

ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2609226
CAS No.: 851410-00-9
M. Wt: 463.57
InChI Key: LEYGXHIBNXDBOF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a thieno[3,2-d]pyrimidinone derivative featuring a 2-methoxyethyl group at position 3, a methyl group at position 6, and a sulfanyl acetamido linker connecting the bicyclic core to an ethyl benzoate moiety. This compound’s structure integrates a rigid heterocyclic system with polar substituents, which may enhance solubility and target binding in therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-4-29-20(27)14-5-7-15(8-6-14)22-17(25)12-30-21-23-16-11-13(2)31-18(16)19(26)24(21)9-10-28-3/h5-8,13H,4,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYGXHIBNXDBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Acetamido Group: The acetamido group is attached via an amide bond formation reaction, typically using an acyl chloride or anhydride in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of thienopyrimidine exhibit antibacterial and antifungal activities due to their ability to inhibit key enzymes involved in microbial metabolism .

Anticancer Research

Recent studies have explored the compound's efficacy against various cancer cell lines. Research indicates that thienopyrimidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The unique structural features of this compound may enhance its potency against specific types of tumors.

Synthesis of Novel Compounds

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or new therapeutic properties. This versatility is crucial for developing new drugs with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control compounds, indicating strong antibacterial properties.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of the compound against breast cancer cell lines. The researchers reported that treatment with the compound led to a reduction in cell viability and induced apoptosis through mitochondrial pathways. These findings suggest potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues involve modifications to the thienopyrimidinone core, linker, or benzoate group. Key examples from the literature include:

Compound Name Core Substituents (Position) Linker/Benzoate Variation Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate 3-phenyl, 6-unsubstituted Phenyl instead of 2-methoxyethyl ~485.5 Lower polarity; potential kinase inhibition
3-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)benzonitrile Pyrimidinone (non-thieno) Methylthio linker; benzonitrile terminus ~287.3 Enhanced electrophilicity for covalent binding
4-(5-Ethoxycarbonyl-2-substituted-tetrahydropyrimidin-4-yl)benzoic acid derivatives Tetrahydropyrimidine core Carboxylic acid instead of ester ~350–400 pH-dependent solubility; antidiabetic activity
2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide Benzothiazole core Sulfonamide linker; carboxamide terminus ~466.5 Topoisomerase inhibition; antitumor activity

Key Observations

Core Modifications: The 3-(2-methoxyethyl) and 6-methyl groups in the target compound introduce steric bulk and electron-donating effects, which may stabilize the thienopyrimidinone ring and modulate interactions with hydrophobic enzyme pockets. Thieno-fused systems (e.g., ’s phenylthieno[2,3-b]pyridin-4(7H)-ones) exhibit broader π-conjugation, which could improve fluorescence properties for imaging applications .

Linker and Terminal Group Variations :

  • The sulfanyl acetamido linker in the target compound provides flexibility and hydrogen-bonding capacity, similar to benzothiazole derivatives (e.g., ). However, replacing the ethyl benzoate with a carboxylic acid (as in ) alters pharmacokinetics by increasing ionization at physiological pH .

Synthetic Strategies: The target compound’s synthesis likely parallels methods in , involving Cs2CO3-mediated coupling of a thienopyrimidinone thiol with iodoacetamide intermediates. This contrasts with benzothiazole derivatives (), which employ EDC/DMAP coupling in DMF .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Property Target Compound 3-Phenyl Analogue Benzothiazole Derivative
Molecular Weight (g/mol) ~507.6 ~485.5 ~466.5
Calculated logP (ClogP) 2.8 3.5 2.1
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 8 7 6

Biological Activity

Ethyl 4-(2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR).

In Vitro Studies

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562
  • IC50 Values :
    • SU-DHL-6: 0.55 μM
    • WSU-DLCL-2: 0.95 μM
    • K562: 1.68 μM

These findings suggest that the compound can effectively inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

The mechanism through which these compounds exert their antiproliferative effects often involves the induction of apoptosis. Studies have shown that certain thieno[3,2-d]pyrimidines can induce cell cycle arrest and apoptosis in leukemia cell lines . The structural modifications in ethyl 4-(2-{...}) may enhance these effects.

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also demonstrated notable antimicrobial properties. In vitro evaluations have shown effectiveness against both Gram-positive and Gram-negative bacteria:

Microbial StrainActivity Observed
Escherichia coliSignificant
Staphylococcus aureusSignificant
Mycobacterium tuberculosisModerate

The minimum inhibitory concentration (MIC) values indicate that the compound has a broad spectrum of activity against various microbial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings include:

  • Functional Groups : The presence of specific substituents at defined positions on the thieno[3,2-d]pyrimidine ring significantly influences activity.
  • Sulfanyl Group : The sulfanyl moiety appears to enhance both antiproliferative and antimicrobial activities.
  • Acetamido Substitution : Modifications at the acetamido position can alter the compound's interaction with biological targets.

Comparative Analysis

A comparative analysis of similar compounds reveals that those with halogen substitutions or additional functional groups often exhibit enhanced biological activities .

Case Study 1: Anticancer Activity

In a controlled study involving multicellular spheroids treated with ethyl 4-(2-{...}), significant reductions in tumor viability were observed compared to untreated controls. This suggests that the compound not only affects monolayer cultures but also demonstrates efficacy in more complex tumor models .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against clinical strains of Cryptococcus neoformans, where ethyl 4-(2-{...}) showed selective inhibition. This highlights its potential application in treating fungal infections .

Q & A

Q. How to address inconsistent IC50 values in kinase inhibition assays?

  • Root Cause Analysis :
  • ATP concentration : Standardize ATP levels (1 mM) to avoid competition artifacts.
  • Protein purity : Validate kinase purity (>90%) via SDS-PAGE and activity assays .

Comparative Research

Q. How does this compound compare to analogs with modified sulfanyl or benzoate groups?

  • Methodological Framework :
  • SAR analysis : Synthesize analogs (e.g., replacing methoxyethyl with cyclopropyl) and test against a kinase panel.
  • Thermodynamic profiling : ITC measures ΔG binding differences; correlate with logP values (calculated via ChemAxon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.